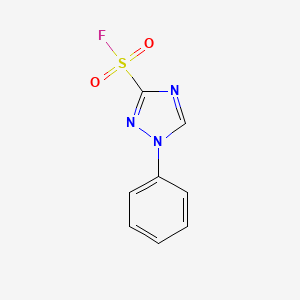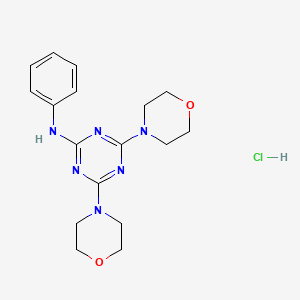
4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is a compound that has been studied for its potential anticancer activity . It belongs to a class of compounds known as 4,6-dimorpholinyl-1,3,5-triazine derivatives .
Synthesis Analysis
The synthesis of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride involves N-substitution and Claisen-Schmidt condensation . The process involves the introduction of the chalcone structure into the 4,6-dimorpholinyl-1,3,5-triazine molecule through the C-N bond .Molecular Structure Analysis
The molecular structure of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride has been characterized using 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The compound has been evaluated for its in vitro antiproliferation activity against various cancer cell lines . It has shown good cytotoxicity against four cancer cells, with IC50 values of 8.71, 9.55, 15.67, and 21.77 μM, sequentially .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promise in the field of oncology. Derivatives of 4,6-dimorpholino-1,3,5-triazine have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives have exhibited cytotoxicity against various cancer cell lines, including human colon cancer cells (SW620), nonsmall cell lung cancer cells (A549), cervical cancer cells (HeLa), and breast cancer cells (MCF-7) . These findings suggest potential for the development of new anticancer therapies.
PI3K/mTOR Signaling Pathway Inhibition
The PI3K/mTOR signaling pathway is crucial for cell proliferation and metabolism, and its dysregulation is linked to the development and growth of cancers. Compounds like 4,6-dimorpholino-1,3,5-triazine derivatives are being researched as dual PI3K/mTOR inhibitors, which could lead to significant advancements in cancer therapy .
Antimicrobial Activity
Research has indicated that 1,3,5-triazine derivatives can have antimicrobial properties. Studies have evaluated the synthesized compounds for their activity against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans . This opens up possibilities for new antimicrobial agents.
Polymer Synthesis
The triazine ring is a component in the synthesis of various polymers. 1,3,5-Triazine-based polymers have been synthesized and characterized, which could have applications in materials science, particularly in the development of new materials with specific properties .
Aromatase Inhibitory Activity
Some 1,3,5-triazines display significant aromatase inhibitory activity, which is important in the treatment of hormone-sensitive cancers. The compound could be a candidate for further research in this area, potentially leading to new treatments for breast and ovarian cancer .
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Compounds with a 1,3,5-triazine structure have been discovered to possess potent corticotrophin-releasing factor 1 receptor antagonist activity. This activity is relevant in the context of stress-related disorders, suggesting another therapeutic application for 4,6-dimorpholino-1,3,5-triazine derivatives .
Mécanisme D'action
Target of Action
Structurally related compounds have been found to inhibit the pi3k and mtor kinases . These kinases play a crucial role in cell growth and proliferation, making them potential targets for cancer treatment .
Mode of Action
It’s suggested that similar compounds interact with their targets (pi3k and mtor kinases) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This results in the suppression of downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The compound likely affects the PI3K/Akt/mTOR pathway, given the targets of structurally related compounds . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K and mTOR, the compound could potentially suppress these cellular processes, thereby exerting an anti-proliferative effect .
Pharmacokinetics
Structurally related compounds have been found to be orally bioavailable and capable of crossing the blood-brain barrier . These properties suggest that the compound could potentially reach its targets in various tissues, including the brain .
Result of Action
Given the potential targets and mode of action, it’s plausible that the compound could exert anti-proliferative effects by inhibiting cell growth and survival pathways .
Propriétés
IUPAC Name |
4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2.ClH/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23;/h1-5H,6-13H2,(H,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXNBLPGOBGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)
![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)
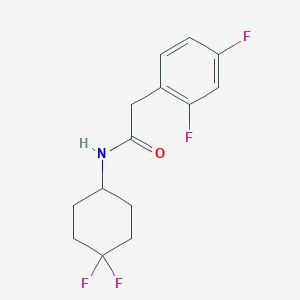
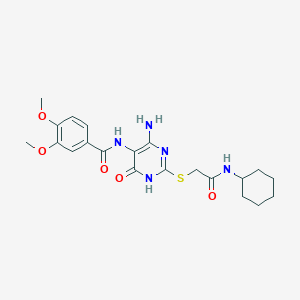

![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)

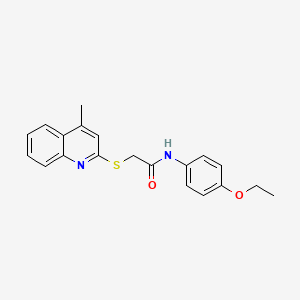
![5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2941101.png)
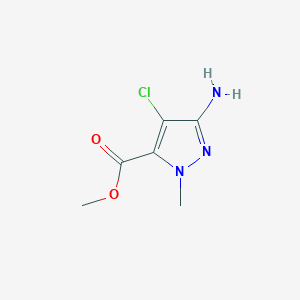
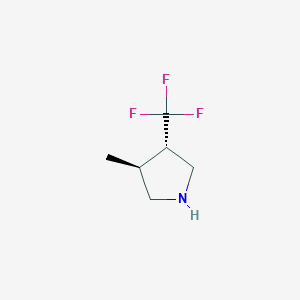

![1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2941108.png)
